molecular formula C22H34N8O6S2 B1671831 Exherin CAS No. 229971-81-7

Exherin

Numéro de catalogue B1671831
Numéro CAS: 229971-81-7
Poids moléculaire: 570.7 g/mol
Clé InChI: FQVLRGLGWNWPSS-BXBUPLCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Exherin, or ADH-1, is a biotechnology compound developed by Adherex. It’s a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities . It targets N-cadherin, a protein present on certain tumor cells and established tumor blood vessels . N-cadherin is overexpressed in a variety of tumors, making it an important target for developing anti-cancer treatments .


Molecular Structure Analysis

Exherin has a molecular formula of C22H34N8O6S2 and a molecular weight of 570.7 g/mol . It’s a cyclic pentapeptide, meaning it consists of a ring of five amino acids . The detailed 3D conformer or 2D structure can be found in databases like PubChem .

Applications De Recherche Scientifique

1. Exherin as a Vascular Targeting Agent in Solid Tumors

Exherin, a novel angiolytic vascular targeting agent (VTA), specifically targets existing tumor vessels. In a phase I study, Exherin demonstrated a competitive inhibition of N-cadherin mediated binding in endothelial cells, pericytes, and tumor cells, leading to tumor angiolysis in various tumor models. This study reported preliminary data from the first human safety and pharmacokinetics (PK) study of Exherin, indicating its potential in treating refractory solid tumors stratified by N-cadherin expression (Jonker et al., 2004).

2. Exherin in Advanced Solid Tumors

Another study on Exherin (ADH-1) evaluated its toxicity and determined the maximal tolerated dose (MTD) in patients with advanced measurable solid tumors. This study showed that Exherin's toxicity profile was mostly mild, with the most common side effects being fatigue, nausea, chest pain, and dysgeusia. It highlighted Exherin's modest anti-tumor effect, particularly in tumors expressing N-cadherin (Yarom et al., 2013).

Propriétés

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLRGLGWNWPSS-BXBUPLCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044036
Record name Exherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption.
Record name ADH-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Exherin

CAS RN

229971-81-7
Record name ADH-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADH-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exherin
Reactant of Route 2
Reactant of Route 2
Exherin
Reactant of Route 3
Exherin
Reactant of Route 4
Exherin
Reactant of Route 5
Exherin
Reactant of Route 6
Exherin

Citations

For This Compound
217
Citations
N Yarom, D Stewart, R Malik, J Wells… - Current clinical …, 2013 - ingentaconnect.com
ADH-1 (Exherin™) is a pentapeptide, which competitively inhibits N-cadherin, resulting in vascular disruptive effect of tumor vasculature in preclinical models. This study was designed …
Number of citations: 39 www.ingentaconnect.com
A Perotti, C Sessa, A Mancuso, C Noberasco… - Annals of oncology, 2009 - Elsevier
Background Upregulation of N-cadherin promotes dysregulated cell growth, motility, invasiveness, plus maintenance of vascular stability and is associated with cancer progression in …
Number of citations: 86 www.sciencedirect.com
DJ Stewart, DJ Jonker, R Goel, G Goss… - Journal of Clinical …, 2006 - ascopubs.org
3016 Background: Malignant transformation and invasiveness correlate with upregulation of N-cad, a cell adhesion molecule expressed on tumor cells and vascular endothelium. N-cad …
Number of citations: 15 ascopubs.org
C Sessa, A Perotti, M Maur, A Fasolo… - Journal of Clinical …, 2006 - ascopubs.org
3042 Background: N-cad is a cell adhesion molecule expressed by vascular endothelium and tumor cells of invasive tumors. ADH-1, a cyclic pentapeptide, antagonizes N-cad, causing …
Number of citations: 8 ascopubs.org
DJ Jonker, DJ Stewart, R Goel, L Avruch… - Journal of Clinical …, 2005 - ascopubs.org
3038 Background: Malignant transformation and invasive capacity is highly correlated with upregulation of N-cadherin, a cell adhesion molecule expressed on both tumor cells and …
Number of citations: 8 ascopubs.org
DJ Jonker, L Avruch, DJ Stewart, R Goel… - Journal of Clinical …, 2004 - ascopubs.org
… : Exherin is a novel angiolytic VTA which specifically targets existing tumor vessels. Exherin is a … Exherin caused highly-specific tumor angiolysis in multiple murine and xenograft tumor …
Number of citations: 5 ascopubs.org
YS Tseng, MY You, YC Hsu, KC Yang - European Heart Journal, 2019 - academic.oup.com
… N-cadherin inhibitor exherin was used to study the effects of … of N-cadherin activity with exherin in P1CM significantly reduced … in P1 neonatal mice with exherin following apical resection …
Number of citations: 1 academic.oup.com
G Williams
Number of citations: 0
EJX Lepekhin, S Michaud, A Tonary, W Yu… - Proc. Am. Soc. Clin. Oncol, 2003
Number of citations: 4
OW Blaschuk, BJ Gour… - … Biology of the …, 1999 - AMER SOC CELL BIOLOGY PUBL …
Number of citations: 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.